molecular formula C16H16O2 B028332 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one CAS No. 82413-28-3

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Cat. No.: B028332
CAS No.: 82413-28-3
M. Wt: 240.3 g/mol
InChI Key: FXJSXWBPLHSRGP-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications : 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, commonly known as raspberry ketone, is synthesized using metal cation-exchanged clay as a catalyst. This process demonstrates the compound's relevance in organic synthesis, particularly in Friedel-Crafts alkylation reactions. These clay catalysts offer a sustainable and reusable option for the synthesis of various organic compounds, including bisphenols and alkylphenols, highlighting their potential in green chemistry and material science. The ability to regenerate and reuse these catalysts further emphasizes their practical and environmental benefits in organic synthesis processes (Tateiwa & Uemura, 1997).

Biomedical Research and Therapeutic Potential : Research has explored the effects of related compounds, such as 4-phenylbutyric acid (4-PBA), which shares a structural resemblance to this compound. 4-PBA acts as a chemical chaperone to prevent protein misfolding and alleviate endoplasmic reticulum stress. This property is crucial for maintaining cellular proteostasis and has implications in treating diseases related to protein misfolding and aggregation. The studies on 4-PBA provide insights into the potential therapeutic applications of structurally related compounds, including this compound, in disease management and treatment (Kolb et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Hydroxyphenyl)-2-butanone, indicates that it is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation .

Future Directions

Research about “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one”'s antioxidant activities is directly or indirectly related to its other various physiological activities . Further studies at the clinical level will be able to verify the value of this compound as an effective antioxidant, functional health food, and therapeutic agent .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJSXWBPLHSRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548008
Record name 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82413-28-3
Record name 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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